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Raf inhibitor 1 dihydrochloride

Cat. No.: B607991
M. Wt: 551.9 g/mol
InChI Key: HRLQRNBAJCQMMG-UHFFFAOYSA-N
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Description

Contextualizing B-Raf Kinase and the MAPK/ERK Signaling Pathway in Disease

The mitogen-activated protein kinase (MAPK) signaling pathway is a fundamental cascade of proteins that relays signals from the cell surface to the nucleus, governing essential cellular processes such as proliferation, differentiation, survival, and apoptosis. youtube.comnih.gov A key component of this pathway is the Raf family of serine/threonine kinases, which includes A-Raf, B-Raf, and C-Raf. mdpi.comyoutube.com Among these, B-Raf is of particular interest due to its high frequency of mutation in various human cancers. youtube.com

The Ras-Raf-MEK-ERK pathway is the most critical signaling cascade within the MAPK family. nih.gov It is initiated by the activation of Ras proteins, which then recruit and activate Raf kinases. nih.gov Activated Raf proceeds to phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. nih.gov This final step allows ERK to translocate to the nucleus and regulate gene expression, ultimately controlling cell fate. nih.gov

Mutations in the BRAF gene, the gene that codes for the B-Raf protein, can lead to the constitutive activation of the B-Raf kinase and, consequently, the entire MAPK/ERK pathway. mdpi.commdpi.com This uncontrolled signaling can drive abnormal cell proliferation and survival, contributing to the development and progression of numerous cancers, including melanoma, colorectal cancer, and thyroid cancer. mdpi.commdpi.comwikipedia.org The most common of these mutations is the V600E substitution, where valine at position 600 is replaced by glutamic acid. wikipedia.orgpnas.org

Historical Perspective of B-Raf Inhibitor Development

The discovery of BRAF mutations as key drivers in many cancers in 2002 spurred the development of targeted therapies aimed at inhibiting the B-Raf kinase. nih.govacs.org The initial wave of B-Raf inhibitors, often referred to as first-generation inhibitors, were developed to be ATP-competitive, meaning they bind to the active site of the kinase and block its function. mdpi.com

Sorafenib was one of the earliest B-Raf inhibitors to be clinically evaluated. However, it was a multi-kinase inhibitor, targeting not only B-Raf but also other kinases like VEGFR and PDGFR, which made it difficult to determine optimal dosing due to its lack of specificity. nih.gov

The development of second-generation inhibitors, such as Vemurafenib (B611658) (PLX4032) and Dabrafenib (B601069), marked a significant advancement. mdpi.com These inhibitors were designed to be more selective for the mutated B-Raf V600E form, leading to improved clinical outcomes in patients with BRAF V600E-mutant melanoma. mdpi.comnih.gov However, the emergence of drug resistance, often through the reactivation of the MAPK pathway, became a significant challenge. mdpi.comnih.gov This led to the exploration of combination therapies, such as pairing B-Raf inhibitors with MEK inhibitors like Trametinib (B1684009), which has become a standard of care. mdpi.comresearchgate.net

More recent research has focused on developing next-generation and pan-Raf inhibitors that can overcome resistance mechanisms, as well as allosteric inhibitors that bind to sites other than the ATP-binding pocket. researchgate.netselleckchem.comf1000research.com

Significance of B-Raf Inhibitor 1 Dihydrochloride (B599025) as a Research Compound

B-Raf inhibitor 1 dihydrochloride, also referred to as Raf inhibitor 1, is a potent and selective research compound that has played a crucial role in advancing the understanding of Raf kinase biology. medchemexpress.comtargetmol.com It is classified as a type IIA Raf inhibitor, meaning it binds to the inactive, "DFG-out" conformation of the kinase. selleckchem.comselleckchem.com This mode of action is significant because it can stabilize the inactive state of the kinase, providing a different mechanism of inhibition compared to type I inhibitors that target the active conformation. medchemexpress.commedchemexpress.com

In academic research, B-Raf inhibitor 1 dihydrochloride is valued for its high potency against both wild-type B-Raf (B-RafWT) and the common V600E mutant (B-RafV600E), as well as C-Raf. medchemexpress.commedchemexpress.com This broad activity allows researchers to study the effects of pan-Raf inhibition in various cellular contexts. medchemexpress.commedchemexpress.com

The compound's utility as a research tool is underscored by its use in cellular proliferation assays. For instance, it has been shown to inhibit the proliferation of cell lines such as A375 (melanoma, carrying the B-Raf V600E mutation) and HCT-116 (colorectal cancer). medchemexpress.commedchemexpress.com By observing the effects of this inhibitor on different cell lines, researchers can gain insights into the specific roles of Raf kinases in cancer cell growth and survival.

Furthermore, the detailed characterization of its binding mode, where it stabilizes the DFG-out conformation, provides a valuable model for the rational design of new and more effective Raf inhibitors. medchemexpress.commedchemexpress.com The ability of B-Raf inhibitor 1 dihydrochloride to inhibit Raf dimers also makes it a relevant tool for investigating the complexities of Raf signaling, including the phenomenon of paradoxical activation observed with some first-generation inhibitors. medchemexpress.commedchemexpress.com

Inhibitory Activity of B-Raf Inhibitor 1 Dihydrochloride

TargetKi (nM)
B-Raf (Wild-Type)1
B-Raf (V600E)1
C-Raf0.3
Ki (inhibition constant) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

Cellular Proliferation Inhibition by B-Raf Inhibitor 1

Cell LineIC50 (μM)
A3750.31
HCT-1160.72
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21Cl3N8 B607991 Raf inhibitor 1 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLQRNBAJCQMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Target Engagement of B Raf Inhibitor 1 Dihydrochloride

Specific Kinase Inhibition Profile

B-Raf inhibitor 1 dihydrochloride (B599025) demonstrates high potency against key members of the Raf kinase family. medchemexpress.comimmunomart.commedchemexpress.com Its inhibitory activity extends to both the wild-type and mutated forms of B-Raf, as well as C-Raf. medchemexpress.comimmunomart.commedchemexpress.com

Potency Against B-RafWT, B-RafV600E, and C-Raf

The inhibitor exhibits low nanomolar potency, with Ki values of 1 nM for both wild-type B-Raf (B-RafWT) and the oncogenic B-RafV600E mutant. medchemexpress.comimmunomart.commedchemexpress.comselleckchem.comselleckchem.com It is even more potent against C-Raf, with a Ki of 0.3 nM. medchemexpress.comimmunomart.commedchemexpress.comselleckchem.comselleckchem.com This broad-spectrum activity against different Raf isoforms underscores its potential as a pan-Raf inhibitor. medchemexpress.commedchemexpress.com

Inhibitory Potency of B-Raf Inhibitor 1 Dihydrochloride

Kinase Target Ki (nM)
B-RafWT 1
B-RafV600E 1

Selectivity Profile Against Other Kinases (e.g., Lck, Tie2, KDR, p38α)

While highly potent against Raf kinases, B-Raf inhibitor 1 dihydrochloride shows weaker inhibition against other kinases. For instance, the related inhibitor Doramapimod (BIRB 796) demonstrates weak inhibition of Lck and c-RAF, and insignificant inhibition of ERK-1 and SYK. selleckchem.com This suggests a degree of selectivity for the Raf family, a desirable characteristic for targeted therapies.

Conformational Binding and Stabilization

The mechanism of action of B-Raf inhibitor 1 dihydrochloride is distinguished by its specific binding to an inactive conformation of the B-Raf kinase.

Binding to DFG-out, Inactive Conformation of B-Raf

B-Raf inhibitor 1 dihydrochloride is classified as a type IIA Raf inhibitor, meaning it binds to and stabilizes the "DFG-out" conformation of B-Raf. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com In this inactive state, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its active position. nih.gov This binding to an inactive conformation is a key feature of its inhibitory mechanism. medchemexpress.commedchemexpress.comnih.gov

Interaction with ATP-Binding Site and DFG Motif

The inhibitor binds in a manner where the ATP pocket is partially occupied by the Phe595 and Gly596 residues of the DFG motif. medchemexpress.commedchemexpress.com This interaction prevents the binding of ATP, which is essential for the kinase's catalytic activity. researchgate.netnih.gov The DFG-out conformation creates an additional hydrophobic binding pocket adjacent to the ATP-binding site, which is exploited by this class of inhibitors. nih.gov

Impact on MAPK/ERK Signaling Pathway

By inhibiting Raf kinases, B-Raf inhibitor 1 dihydrochloride directly impacts the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway. nih.govmedchemexpress.com This pathway is crucial for regulating cell growth, proliferation, and survival. nih.govnih.gov

Inhibition of B-Raf and C-Raf prevents the phosphorylation and activation of their downstream target, MEK. medchemexpress.com This, in turn, prevents the activation of ERK, the final kinase in this cascade. nih.gov The ultimate effect is the blockade of signals that promote cell proliferation. nih.gov However, it is important to note that some Raf inhibitors can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by promoting the dimerization of Raf proteins. nih.govnih.gov

Inhibition of ERK Phosphorylation

The Raf kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. A primary downstream effector of B-Raf is MEK, which in turn phosphorylates and activates the extracellular signal-regulated kinase (ERK). The phosphorylation of ERK is a critical event for the transduction of proliferative signals.

In cell lines harboring the B-RafV600E mutation, such as the A375 melanoma cell line, B-Raf inhibitors have been shown to effectively abolish the phosphorylation of MEK and ERK. nih.gov This inhibition of the MAPK cascade is a central mechanism through which these inhibitors exert their anti-proliferative effects in sensitive cancer cells.

However, the effect of B-Raf inhibitors on ERK phosphorylation can be paradoxical. In cells with wild-type B-Raf, particularly in the presence of activated RAS, these inhibitors can paradoxically increase ERK phosphorylation. nih.govbohrium.com This phenomenon is attributed to the inhibitor-mediated transactivation of Raf dimers. bohrium.com

Downstream Effects on Cell Proliferation in Sensitive Cell Lines (e.g., A375, HCT-116)

The inhibition of the MAPK pathway by B-Raf inhibitor 1 dihydrochloride translates into a significant reduction in cell proliferation in cancer cell lines that are dependent on the B-Raf signaling axis. This is particularly evident in cell lines with the B-RafV600E mutation.

For instance, B-Raf inhibitor 1 dihydrochloride has been shown to inhibit the proliferation of A375 melanoma cells, which carry the B-RafV600E mutation, with a half-maximal inhibitory concentration (IC50) of 0.31 µM. medchemexpress.com Similarly, in the HCT-116 colon cancer cell line, which has a KRAS mutation that leads to the activation of the B-Raf pathway, the inhibitor demonstrates an IC50 of 0.72 µM. medchemexpress.com The inhibition of cell proliferation in these sensitive cell lines is a direct consequence of the blockade of the ERK signaling pathway, leading to cell cycle arrest and, in some cases, apoptosis. nih.govnih.gov

Table 1: Inhibitory Activity of B-Raf Inhibitor 1 Dihydrochloride on Cell Proliferation

Cell LineRelevant MutationIC50 (µM)
A375B-RafV600E0.31 medchemexpress.com
HCT-116KRAS0.72 medchemexpress.com

Paradoxical Activation in Wild-Type B-Raf Contexts

A significant and counterintuitive phenomenon associated with some B-Raf inhibitors is the paradoxical activation of the MAPK pathway in cells that express wild-type B-Raf. bohrium.comselleckchem.comnih.govyoutube.com This effect is particularly pronounced in the presence of upstream activation of the pathway, such as through mutations in the RAS family of oncogenes. bohrium.com

B-Raf inhibitor 1 dihydrochloride has been noted to exhibit low micromolar inhibition against wild-type B-Raf cell lines. medchemexpress.com This activity might be due to off-target kinase activities or pan-Raf inhibition, which could include the inhibition of Raf dimers. medchemexpress.com However, the potential for paradoxical activation remains a critical consideration in the development and application of B-Raf inhibitors, leading to the design of next-generation "paradox-breaker" inhibitors that are less prone to this effect. nih.gov

Preclinical Research and in Vitro / in Vivo Efficacy Studies of B Raf Inhibitor 1 Dihydrochloride

Animal Models and Xenograft Studies

Following in vitro testing, the efficacy of a compound is typically evaluated in living organisms, often using xenograft models where human cancer cells are implanted into immunodeficient mice.

The in vivo efficacy of B-Raf inhibitor 1 dihydrochloride (B599025) in reducing tumor growth in B-Raf mutant xenograft models, such as the A375 SQ2 mouse model, has not been documented in the available preclinical research.

Similarly, there is no specific information available from preclinical studies regarding the effect of B-Raf inhibitor 1 dihydrochloride on tumor growth in wild-type B-Raf xenograft models, such as the MIA PaCa-2 pancreatic cancer model.

Preclinical Data on B-Raf Inhibitor 1 Dihydrochloride Not Publicly Available

Despite a comprehensive search for preclinical research and efficacy studies on the chemical compound "B-Raf inhibitor 1 dihydrochloride," detailed public information regarding its molecular biomarker analysis, including the assessment of phosphorylated ERK (pERK), receptor tyrosine kinases (RTK), and other pathway proteins, is not available in the public domain. Similarly, data on gene expression and proteomic profiling in response to treatment with this specific inhibitor could not be found in accessible scientific literature or databases.

Efforts to locate this information included searches for the compound under its various synonyms, such as "Raf inhibitor 1 dihydrochloride" and its full chemical name, N5-(3-(9H-Purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine dihydrochloride. These inquiries did not yield any published preclinical studies detailing the specific data points required for the requested article.

While general information confirms its classification as a potent and selective B-Raf inhibitor, the in-depth in vitro and in vivo efficacy data, particularly concerning its effects on cellular signaling pathways and molecular expression profiles, remains unpublished or part of proprietary research not disclosed publicly.

Therefore, the requested article, with its specific focus on the molecular and proteomic response to "B-Raf inhibitor 1 dihydrochloride," cannot be generated at this time due to the absence of the necessary preclinical data in the public record.

Combination Therapeutic Strategies with B Raf Inhibitor 1 Dihydrochloride

Rationale for Combination Therapy to Overcome Resistance

The primary driver for employing combination therapies with B-Raf inhibitors is the emergence of resistance, which can be either intrinsic (pre-existing) or acquired (developing during treatment). aacrjournals.org Resistance mechanisms are complex and varied, but they frequently involve the reactivation of the mitogen-activated protein kinase (MAPK) pathway or the activation of alternative, parallel signaling pathways that bypass the B-Raf blockade. nih.govnih.gov

Upon inhibition of the mutated B-Raf protein, cancer cells can adapt and survive through several mechanisms:

MAPK Pathway Reactivation: This is the most common resistance mechanism. nih.gov It can occur through various alterations, including the development of secondary mutations in downstream components of the MAPK pathway like MEK, or upstream activators like NRAS. frontiersin.orgdovepress.com Additionally, cancer cells can increase the expression of the B-Raf V600E protein or utilize alternative splicing of the B-Raf gene to circumvent the inhibitor's effects. nih.govoncotarget.com

Activation of Bypass Pathways: Cancer cells can activate other signaling cascades to maintain their growth and survival, effectively creating a detour around the inhibited B-Raf. nih.govnih.gov The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently activated bypass route. nih.govnih.gov This can be triggered by the loss of the tumor suppressor PTEN or through activating mutations in PI3K or AKT. aacrjournals.orgnih.gov

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor 1 receptor (IGF-1R) can also confer resistance by activating parallel pathways like the PI3K/Akt cascade. aacrjournals.orgnih.gov

Influence of the Tumor Microenvironment: Stromal cells within the tumor microenvironment can secrete growth factors, such as hepatocyte growth factor (HGF), which can activate the MET receptor on cancer cells. nih.govnih.gov This activation can lead to the reactivation of both the MAPK and PI3K/Akt pathways, contributing to resistance. oncotarget.com

By simultaneously targeting both the primary oncogenic driver (mutant B-Raf) and these escape routes, combination therapies aim to preemptively block resistance mechanisms, leading to deeper and more durable tumor responses. nih.gov

Co-targeting the MAPK Pathway

Given that MAPK pathway reactivation is a predominant mechanism of resistance, a logical strategy is to inhibit the pathway at multiple points.

Combination with MEK Inhibitors

Combining a B-Raf inhibitor with a MEK inhibitor provides a vertical blockade of the MAPK pathway, hitting it at two sequential steps. This approach has proven to be highly effective and has become a standard of care in the treatment of B-Raf V600-mutant melanoma. mdpi.com The rationale is that by inhibiting MEK, which is downstream of B-Raf, the combination can overcome resistance mediated by several MAPK reactivation mechanisms. dovepress.comyoutube.com

Several B-Raf and MEK inhibitor combinations have been approved and demonstrated superior efficacy compared to B-Raf inhibitor monotherapy in large clinical trials. ascopubs.org

Dabrafenib (B601069) and Trametinib (B1684009): This was the first B-Raf/MEK inhibitor combination to be approved. nih.gov In clinical trials, the combination of dabrafenib and trametinib resulted in higher response rates and longer progression-free survival (PFS) compared to dabrafenib alone. nih.govnih.gov

Vemurafenib (B611658) and Cobimetinib (B612205): Similar to the dabrafenib/trametinib combination, the pairing of vemurafenib and cobimetinib has also shown significant improvements in clinical outcomes for patients with B-Raf V600-mutant melanoma. ascopubs.orgnih.gov

Encorafenib (B612206) and Binimetinib (B1684341): This combination has also been approved and has demonstrated robust efficacy. ascopost.com Some studies suggest that the encorafenib and binimetinib combination may have a favorable efficacy and safety profile. ascopost.compharmacytimes.com

B-Raf InhibitorMEK InhibitorKey FindingCitation
DabrafenibTrametinibImproved response rates and progression-free survival compared to monotherapy. nih.govnih.gov
VemurafenibCobimetinibDemonstrated significant improvements in clinical outcomes in patients with B-Raf V600-mutant melanoma. ascopubs.orgnih.gov
EncorafenibBinimetinibShowed robust efficacy and a potentially favorable safety profile. ascopost.compharmacytimes.com

Combination with ERK Inhibitors

Targeting ERK, the final kinase in the MAPK cascade, represents another strategy to overcome resistance to B-Raf inhibitors. Since ERK is the ultimate effector of the pathway, its inhibition could be effective even when resistance arises from mutations in MEK or other upstream components that lead to MAPK reactivation. oncotarget.com Preclinical studies have shown that ERK inhibitors can be effective in overcoming resistance to B-Raf and MEK inhibitors. morressier.com This approach is still under investigation in clinical trials, but it holds promise as a potential therapeutic option for patients who have progressed on other MAPK pathway-targeted therapies. nih.gov

Co-targeting Parallel Signaling Pathways

To address resistance mechanisms that involve the activation of bypass tracks, combination strategies that target these parallel pathways are being actively pursued.

Combination with PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its activation is a well-established mechanism of resistance to B-Raf inhibitors. nih.govnih.gov Therefore, the concurrent inhibition of both the MAPK and PI3K/Akt/mTOR pathways is a rational therapeutic strategy. plos.org

Preclinical studies have demonstrated that combining a B-Raf inhibitor with a PI3K or mTOR inhibitor can restore apoptosis in resistant cancer cells. oncotarget.comelsevierpure.com Several clinical trials have explored this combination. For instance, the PI3K inhibitor BKM120 (Buparlisib) has been investigated in combination with B-Raf inhibitors. ascopubs.org While this approach has shown some promise, it can also be associated with increased toxicities, which necessitates careful management. nih.gov The combination of MEK inhibitors with PI3K/mTOR inhibitors has also been explored in BRAF mutant cells. nih.gov

PathwayInhibitor ExampleRationale for CombinationCitation
PI3K/Akt/mTORBKM120 (Buparlisib)To overcome resistance driven by the activation of this key survival pathway. nih.govelsevierpure.comascopubs.org

Combination with EGFR Inhibitors

In certain cancers, such as B-Raf V600E-mutant colorectal cancer, there is a rapid feedback activation of the epidermal growth factor receptor (EGFR) upon B-Raf inhibition. nih.gov This feedback loop sustains signaling through the MAPK pathway, leading to intrinsic resistance to B-Raf inhibitors alone. nih.gov

This has led to the development of combination therapies that include a B-Raf inhibitor and an EGFR inhibitor. Preclinical models have shown a synergistic effect when combining B-Raf inhibitors with EGFR inhibitors like erlotinib , cetuximab , or gefitinib . nih.gov This combination has demonstrated clinical activity, particularly in B-Raf V600E-mutant metastatic colorectal cancer. youtube.com For instance, the combination of encorafenib and cetuximab has become a standard of care in this setting. nih.gov

Combination with HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of drugs that interfere with the function of HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. The combination of B-Raf inhibitors with HDAC inhibitors has been explored as a strategy to enhance anti-tumor activity. While specific studies on "B-Raf inhibitor 1 dihydrochloride" are not prominent, the rationale for this combination is based on the broader class of B-Raf inhibitors. Research has shown that HDAC inhibitors can suppress the expression of genes associated with resistance to B-Raf inhibitors. For instance, studies have demonstrated that the HDAC inhibitor vorinostat (B1683920) can synergize with the B-Raf inhibitor vemurafenib to inhibit the growth of melanoma cells. This synergistic effect is thought to be mediated by the ability of HDAC inhibitors to prevent the adaptive resistance mechanisms that are often induced by B-Raf inhibition alone.

Compound ClassExample CompoundRationale for Combination with B-Raf Inhibitors
HDAC InhibitorVorinostatCan suppress genes associated with resistance and enhance the pro-apoptotic effects of B-Raf inhibition.

Combination with MET Inhibitors

The MET signaling pathway is another avenue that cancer cells can exploit to develop resistance to B-Raf inhibitors. The MET receptor tyrosine kinase can become activated in response to B-Raf inhibition, leading to the reactivation of the MAPK pathway and cell survival. Therefore, combining a B-Raf inhibitor with a MET inhibitor is a rational approach to prevent or overcome this resistance mechanism. Studies involving other B-Raf inhibitors have shown that dual inhibition of BRAF and MET can lead to more durable responses in preclinical models of BRAF-mutant cancers. For example, the combination of a B-Raf inhibitor and a MET inhibitor has been shown to be effective in melanoma models where MET amplification is a known resistance mechanism.

Compound ClassRationale for Combination with B-Raf Inhibitors
MET InhibitorTo prevent or overcome resistance mediated by the activation of the MET signaling pathway.

Novel Combination Approaches

Beyond established combination strategies, researchers are exploring novel partnerships for B-Raf inhibitors to broaden their therapeutic potential. These innovative approaches look at targeting cellular processes that are not directly related to the MAPK pathway but can still contribute to cancer cell survival and proliferation.

Antiretroviral Drugs (e.g., Cabotegravir (B606451), Doravirine)

Compound ClassExample CompoundsPotential Rationale for Combination with B-Raf Inhibitors
Antiretroviral DrugsCabotegravir, Doravirine (B607182)To leverage potential off-target anti-proliferative or pro-apoptotic effects.

Metabolic Modulators (e.g., Phenformin Hydrochloride, 3-mercaptopropionic acid)

Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. Targeting these metabolic vulnerabilities is an emerging and promising strategy in cancer therapy. Metabolic modulators like phenformin, a biguanide (B1667054) with similarities to metformin, can disrupt cellular metabolism by inhibiting mitochondrial complex I, leading to a decrease in ATP production and an increase in metabolic stress. 3-mercaptopropionic acid is an inhibitor of glycerol-3-phosphate dehydrogenase, which is involved in lipid metabolism and cellular redox balance. The combination of a B-Raf inhibitor with a metabolic modulator is based on the idea of creating a multi-pronged attack on cancer cells. By simultaneously inhibiting a key signaling pathway with the B-Raf inhibitor and disrupting cellular energy production or metabolic flexibility with a metabolic modulator, it may be possible to achieve a more profound and lasting anti-tumor effect.

Compound ClassExample CompoundsRationale for Combination with B-Raf Inhibitors
Metabolic ModulatorsPhenformin Hydrochloride, 3-mercaptopropionic acidTo disrupt cancer cell metabolism and create a multi-pronged attack in conjunction with signaling pathway inhibition.

Structural Biology and Rational Drug Design Considerations for B Raf Inhibition

BRAF Conformations (DFG-in/out, αC-in/out) and Inhibitor Binding Types (Type I, Type II)

The active conformation, known as DFG-in/αC-in , is characterized by the Asp residue of the DFG motif pointing into the ATP-binding site, which is necessary for catalysis. nih.gov The kinase domain is in an "open" state, accessible to ATP. nih.govType I inhibitors are ATP-competitive and bind to this active DFG-in conformation. nih.gov

Conversely, the inactive conformation is termed DFG-out . In this state, the DFG motif undergoes a significant flip, causing the Phe residue to occupy the space where ATP would normally bind, while the Asp residue points outward. nih.govnih.gov This movement creates a new hydrophobic pocket adjacent to the ATP-binding site. nih.govType II inhibitors bind to and stabilize this inactive DFG-out conformation. nih.gov B-Raf inhibitor 1 dihydrochloride (B599025) is a potent Type II inhibitor, binding to B-Raf in its inactive, DFG-out state. medchemexpress.commedchemexpress.com

ConformationKey FeaturesInhibitor TypeBinding MechanismExample
DFG-in / αC-inActive "open" state; Asp points into ATP site; Catalytically competent. nih.govType IBinds to the active conformation, competing with ATP. nih.govVemurafenib (B611658), Dabrafenib (B601069)
DFG-out / αC-outInactive "closed" state; Phe occupies part of ATP site; Allosteric pocket is formed. nih.govType IIBinds to and stabilizes the inactive conformation. nih.govB-Raf inhibitor 1 dihydrochloride medchemexpress.commedchemexpress.com, Sorafenib nih.gov

Role of RAF Dimerization (Homodimers, Heterodimers) in Activity and Resistance

RAF kinase activation is intrinsically linked to its ability to form dimers. Upon activation by upstream RAS proteins, RAF kinases form side-to-side homodimers (e.g., BRAF-BRAF) and heterodimers (e.g., BRAF-CRAF). aacrjournals.org This dimerization is essential for kinase activity and downstream signaling through the MAPK pathway.

Dimerization has emerged as a critical mechanism of both innate and acquired resistance to B-Raf inhibitors. nih.govacs.org In tumors with the BRAF V600E mutation, the kinase is initially active as a monomer, making it highly sensitive to first-generation Type I inhibitors like vemurafenib. aacrjournals.orgnih.gov However, these inhibitors are significantly less potent against RAF dimers. aacrjournals.orgresearchgate.net

Resistance frequently develops through mechanisms that promote the formation of drug-resistant dimers. aacrjournals.org These mechanisms include:

Feedback Reactivation : Inhibition of the MAPK pathway by a B-Raf inhibitor can relieve negative feedback loops, leading to the activation of upstream receptor tyrosine kinases (RTKs) and subsequently, RAS. aacrjournals.org Activated RAS then promotes the formation of BRAF dimers, circumventing the inhibitor's effect. aacrjournals.org

Splice Variants : The expression of BRAF(V600E) splice variants that lack the RAS-binding domain has been identified in patients with acquired resistance. nih.govresearchgate.netcornell.edu These truncated proteins dimerize constitutively in a RAS-independent manner, rendering them insensitive to monomer-selective inhibitors. nih.govresearchgate.net

Gene Amplification : Amplification of the BRAF V600E gene can also drive resistance by increasing the concentration of the protein, which favors dimerization. aacrjournals.org

Resistance MechanismDescriptionEffect
Feedback Activation of RASInhibitor-induced relief of negative feedback leads to upstream signaling and RAS activation. aacrjournals.orgPromotes formation of drug-resistant RAF dimers. aacrjournals.org
BRAF Splice VariantsExpression of truncated BRAF that lacks the RAS-binding domain. researchgate.netcornell.eduLeads to RAS-independent, constitutive dimerization. nih.govresearchgate.net
Gene AmplificationIncreased copy number of the BRAF gene. aacrjournals.orgHigher protein levels favor dimerization and overcome inhibition. aacrjournals.org

RAS-RAF Interaction and Autoinhibition

Under normal, quiescent conditions, RAF kinases exist in an inactive, autoinhibited state. researchgate.net This autoinhibition is maintained by an intramolecular interaction where the N-terminal regulatory region (NTR) of the protein folds back and binds to its own C-terminal kinase domain (KD), sterically blocking its activity. researchgate.netresearchgate.net

The activation of RAF is initiated by the binding of active, GTP-bound RAS proteins to the Ras-binding domain (RBD) located in the NTR of RAF. researchgate.net This interaction disrupts the autoinhibitory conformation, releasing the kinase domain. researchgate.netnih.gov This event, coupled with the recruitment of RAF to the cell membrane where RAS is located, facilitates the dimerization and full activation of the RAF kinase domain. researchgate.netnih.gov

Interestingly, some first-generation RAF inhibitors have been shown to allosterically disrupt this autoinhibitory interaction, independent of RAS activity. researchgate.netnih.gov This disruption primes RAF for dimerization and can lead to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active RAS, a known side effect of these drugs. researchgate.netnih.gov

Emerging Strategies in B-Raf Inhibitor Design

The challenges of inhibitor resistance and paradoxical activation have spurred the development of novel therapeutic strategies that move beyond simple ATP-competitive inhibition.

Allosteric Modulators

Allosteric modulators are designed to bind to sites on the B-Raf protein other than the active ATP pocket. nih.govacs.org A key focus of this strategy is the development of compounds that directly interfere with the dimer interface. nih.gov By preventing or disrupting the formation of RAF dimers, these inhibitors could potentially overcome the primary mechanism of resistance to current therapies and avoid paradoxical activation. acs.org

Research in this area led to the identification of Ponatinib, an existing drug, as an inhibitor of both BRAF monomers and dimers. researchgate.netosti.gov Structural studies revealed that it binds in a way that uncovers a novel allosteric site near the αC-helix. researchgate.netnih.gov This discovery guided the design of new molecules, such as PHI1, which specifically target this allosteric site and exhibit selectivity for inhibiting BRAF dimers. researchgate.netosti.gov

Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a fundamentally different approach to drug design. Instead of merely inhibiting the target protein, PROTACs are engineered to eliminate it entirely. cancer.org These heterobifunctional molecules consist of a ligand that binds to the target protein (B-Raf) connected by a flexible linker to a second ligand that recruits an E3 ubiquitin ligase. biorxiv.org This induced proximity results in the ubiquitination of B-Raf, marking it for degradation by the cell's proteasome. nih.govmedchemexpress.com

PROTACs based on B-Raf inhibitors like vemurafenib have been developed. cancer.orgnih.gov Studies show these degraders can effectively eliminate various B-Raf mutants, including those resistant to conventional inhibitors. nih.gov A significant advantage of this approach is the potential for high selectivity, with PROTACs being designed to degrade mutant B-Raf while sparing the wild-type protein, thereby widening the therapeutic window. biorxiv.orgnih.gov

Dual Kinase Inhibitors

Given that resistance to B-Raf inhibitors often involves the activation of bypass signaling pathways, a rational strategy is to design single molecules capable of inhibiting B-Raf and a key secondary target simultaneously. nih.gov

EGFR/BRAF : In colorectal cancers, resistance to B-Raf inhibitors is often driven by feedback activation of the Epidermal Growth Factor Receptor (EGFR). nih.gov Therefore, dual EGFR/BRAF inhibitors are being investigated as a way to preemptively block this escape mechanism. nih.govaacrjournals.org

BRAF/HDAC : Histone deacetylases (HDACs) are epigenetic regulators that can influence cancer cell survival and drug resistance. The combination of B-Raf and HDAC inhibition can have synergistic antitumor effects. nih.gov While much of the research involves combining two separate drugs, the development of dual-targeting molecules is an active area of research. nih.govresearchgate.net

VEGFR-2/BRAF : Angiogenesis, driven by factors like Vascular Endothelial Growth Factor Receptor (VEGFR), is crucial for tumor growth. Multi-kinase inhibitors that target both BRAF and VEGFR, such as Regorafenib, aim to attack the tumor through both its intrinsic signaling and its blood supply. nih.gov

Peptide Inhibitors Targeting Dimer Interface

The dimerization of the B-Raf kinase domain is a critical mechanism for its activation and is implicated in both the normal functioning of the mitogen-activated protein kinase (MAPK) signaling pathway and in the development of resistance to certain cancer therapies. nih.govacs.org Consequently, the dimer interface of B-Raf has emerged as an attractive target for the development of novel allosteric inhibitors. nih.govnih.gov Unlike traditional ATP-competitive inhibitors that target the kinase active site, peptide inhibitors designed to disrupt the dimer interface offer a distinct therapeutic strategy. acs.orgnih.gov

Research into this area has led to the design of peptides that can effectively prevent B-Raf dimerization, thereby inhibiting its kinase activity. nih.govaacrjournals.org These peptide inhibitors are often developed through computational, in silico approaches that model the B-Raf dimer interface. nih.govacs.org

One notable example is a 10-mer peptide inhibitor named braftide, which was designed to block RAF dimerization. nih.gov In vitro studies demonstrated that braftide potently inhibits the kinase activity of both B-Raf homodimers and heterodimers, including the oncogenic BRAFG469A mutant. nih.gov Interestingly, braftide showed less inhibitory effect on the BRAFV600E mutant, which is known to signal as a monomer. acs.org

A key finding from the research on peptide inhibitors targeting the dimer interface is their dual mechanism of action. Not only do they inhibit kinase activity by preventing dimerization, but they can also induce the degradation of the MAPK signaling complex, including both RAF and MEK proteins. nih.govnih.gov This degradation reveals a scaffolding function of RAF in protecting the larger MAPK complex. nih.govnih.gov For instance, treatment with braftide was shown to reduce the half-life of wild-type B-Raf from over 10 hours to approximately 2 hours. acs.org

Furthermore, these peptide inhibitors have shown potential in overcoming the limitations of existing FDA-approved, ATP-competitive B-Raf inhibitors. nih.govnih.gov They can synergize with these drugs to target dimeric B-Raf, which is a known mechanism of acquired resistance. nih.govnih.gov The combination of a peptide inhibitor like braftide with an ATP-competitive inhibitor has been observed to eliminate the paradoxical activation of the MAPK pathway, a common side effect of some B-Raf inhibitors. nih.govacs.org

The development of these peptide inhibitors validates the RAF dimer interface as a promising therapeutic target. nih.govacs.org By specifically disrupting RAF dimers, these allosteric inhibitors have the potential to abrogate the hyperactivated MAPK signaling driven by oncogenic B-Raf or RAS, offering a novel approach to cancer therapy. nih.govacs.org

Compound/InhibitorTypeTargetKey Research Finding
B-Raf inhibitor 1 dihydrochlorideSmall MoleculeB-RafWT, B-RafV600E, C-RafPotent Raf kinase inhibitor that binds to the ATP pocket in an inactive conformation. medchemexpress.commedchemexpress.com
braftide10-mer PeptideB-Raf Dimer InterfacePotently inhibits kinase activity of B-Raf homo- and heterodimers and induces degradation of the MAPK complex. nih.govacs.org
Raf-Dimer-Interface (RDI) peptidePeptideB-Raf and C-RafBinds to both B-Raf and C-Raf, disrupting heterodimerization and inhibiting the activity of mutant Raf proteins with moderate to low kinase activity. aacrjournals.org

Future Directions and Research Opportunities

Investigating Unidentified Resistance Drivers

Despite the initial success of B-Raf inhibitors, acquired resistance is a near-universal phenomenon. While many genetic and epigenetic drivers of resistance have been identified, a significant portion remain unknown. In one multi-center analysis of tissue samples from patients who progressed on B-Raf inhibitor therapy, a remarkable 41.7% had no known resistance drivers, highlighting a critical gap in our understanding. frontiersin.org

Known resistance mechanisms largely converge on the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway or the activation of alternative bypass signaling pathways. nih.govnih.gov However, the considerable heterogeneity of these mechanisms, not only between different patients but also within the various tumors of a single patient, complicates the identification of a universal resistance signature. aacrjournals.orgnih.gov Research has shown that nearly all patients with multiple resistance biopsies present with distinct or unknown drivers of resistance in each sample. nih.gov

Current research focuses on uncovering these novel resistance drivers through advanced genomic and proteomic analyses of resistant tumors. nih.gov Identifying these elusive mechanisms is crucial for developing the next wave of therapeutic strategies to offer durable responses for patients.

Table 1: Common Mechanisms of Acquired Resistance to B-Raf Inhibitors

Category Specific Mechanism Frequency in Resistant Samples Key Details
MAPK Pathway Reactivation NRAS or KRAS Mutations ~20% Mutations in RAS genes can reactivate the MAPK pathway upstream of BRAF. nih.gov
BRAF Splice Variants ~16% Alternative splicing can produce BRAF variants that form dimers, rendering them insensitive to first-generation inhibitors. nih.govnih.gov
BRAF Amplification ~13% Increased copy numbers of the mutant BRAF gene can overcome the inhibitory effect of the drug. nih.gov
MEK1/2 Mutations ~7% Mutations in the downstream kinase MEK can confer resistance to BRAF inhibition. nih.gov
Bypass Pathway Activation PI3K/Akt Pathway Activation Variable Loss of the tumor suppressor PTEN or mutations in AKT can activate this parallel survival pathway. nih.govresearchgate.net
Receptor Tyrosine Kinase (RTK) Upregulation Variable Increased expression of RTKs like PDGFRβ, IGF-1R, and EGFR can activate alternative signaling cascades. nih.govaacrjournals.org
Unknown Drivers No Identified Genetic Alteration ~42% A large percentage of resistant cases show no currently recognized genetic driver of resistance. frontiersin.org

Personalized Medicine Approaches and Biomarker-Driven Therapy

The treatment paradigm for BRAF-mutant cancers is fundamentally rooted in personalized medicine. The initial success of this drug class was based on using the BRAF V600E mutation as a predictive biomarker to select patients most likely to respond. nih.govnumberanalytics.com Future research aims to refine this approach by identifying additional biomarkers to guide treatment decisions, predict response, and overcome resistance.

One area of investigation is the use of functional biomarkers. For instance, studies have shown that a decrease in the phosphorylation of the ribosomal protein S6 (P-S6) in tumor biopsies taken shortly after starting treatment is a strong predictor of sensitivity and improved progression-free survival. cancernetwork.comfoxnews.com This type of dynamic biomarker could allow clinicians to quickly assess whether a treatment is effective and pivot to alternative strategies if needed. foxnews.com

Furthermore, personalized preclinical trials using patient-derived xenograft (PDX) models are becoming a powerful tool. In these models, a patient's tumor is implanted in mice, and various second-line therapies are tested. This approach allows for the integration of genomic and proteomic data to identify effective combination therapies based on the specific resistance mechanisms present in the tumor, such as MET amplification. nih.gov The ultimate goal is to move beyond a one-size-fits-all approach to a highly individualized strategy, where sequential treatments are selected based on the evolving molecular profile of a patient's cancer. nih.govmdpi.com

Addressing Cardiotoxicity Associated with B-Raf and MEK Inhibitors

While targeted, the inhibition of the RAF-MEK-ERK pathway is not without consequences, as this signaling cascade is essential for normal cellular function in various tissues, including the heart. nih.gov Consequently, treatment with B-Raf and MEK inhibitors is associated with cardiovascular toxicities, such as hypertension, left ventricular systolic dysfunction (LVSD), and a decline in left ventricular ejection fraction (LVEF). nih.govnih.gov The risk of these events is notably higher with the combination of B-Raf and MEK inhibitors compared to B-Raf inhibitor monotherapy. nih.gov

The mechanism underlying this cardiotoxicity is thought to be the inhibition of the cardioprotective effects of the MEK/ERK pathway in cardiomyocytes. tandfonline.com Real-world studies have quantified the incidence of these events, with one analysis reporting that 21% of patients experienced cardiotoxicity, 14% of which was considered major. medicaljournalssweden.se Another study found that 27% of patients developed cancer therapy-related cardiac dysfunction (CTRCD). nih.govjacc.org

Encouragingly, research indicates that these cardiotoxic effects are often manageable and reversible. tandfonline.commedicaljournalssweden.se Most significant declines in LVEF occur within the first six to twelve months of treatment. tandfonline.commedicaljournalssweden.se This has led to the development of surveillance strategies involving baseline cardiovascular assessment and regular monitoring, allowing for early detection and management. nih.gov Future research is focused on identifying patients at higher risk and developing strategies to mitigate or prevent cardiotoxicity without compromising anti-cancer efficacy.

Exploration of B-Raf Inhibitor 1 Dihydrochloride (B599025) in Other Malignancies Beyond Melanoma

The discovery that BRAF mutations are not exclusive to melanoma has opened the door to exploring the efficacy of B-Raf inhibitors across a wide range of cancers. nih.gov BRAF mutations are found in varying frequencies in numerous solid tumors, including anaplastic thyroid cancer, colorectal cancer, non-small cell lung cancer (NSCLC), and hairy cell leukemia. nih.govjhoponline.com

This has led to a paradigm shift from a tissue-specific to a "tissue-agnostic" treatment approach. A landmark development was the FDA's approval of the B-Raf/MEK inhibitor combination of Dabrafenib (B601069) and Trametinib (B1684009) for the treatment of any unresectable or metastatic solid tumor harboring a BRAF V600E mutation, regardless of where in the body the cancer originated. nih.gov This approval was based on clinical trials demonstrating significant antitumor activity in over 20 different BRAF V600-positive tumor types. nih.gov

Specific approvals have also been granted for B-Raf inhibitors in various cancers, including:

Vemurafenib (B611658) for Erdheim-Chester disease with BRAF V600 mutation. nih.gov

Dabrafenib and Trametinib for BRAF V600E-mutant anaplastic thyroid cancer and NSCLC. jhoponline.com

Encorafenib (B612206) with cetuximab for BRAF V600E-mutant metastatic colorectal cancer. jhoponline.com

Research continues to identify BRAF alterations, including less common non-V600 mutations and gene fusions, in other cancers like prostate and certain brain tumors, presenting further opportunities to expand the use of this therapeutic class. youtube.com

Table 4: BRAF Mutations and Inhibitor Use in Various Cancers

Cancer Type Approximate Frequency of BRAF Mutations FDA-Approved B-Raf Inhibitor Therapies
Hairy Cell Leukemia ~100% Vemurafenib (investigational and used off-label)
Melanoma ~50% Vemurafenib, Dabrafenib, Encorafenib (often with MEK inhibitors) nih.gov
Papillary Thyroid Cancer 40-45% Dabrafenib + Trametinib (for anaplastic thyroid cancer) nih.gov
Erdheim-Chester Disease ~55% Vemurafenib nih.gov
Colorectal Cancer 5-15% Encorafenib + Cetuximab nih.govjhoponline.com
Non-Small Cell Lung Cancer (NSCLC) 1-4% Dabrafenib + Trametinib nih.govjhoponline.com
Tissue-Agnostic (Any Solid Tumor) Variable (BRAF V600E) Dabrafenib + Trametinib nih.gov

Q & A

Q. What is the molecular mechanism of B-Raf inhibitor 1 dihydrochloride, and how does it differ from ATP-competitive inhibitors?

Answer: B-Raf inhibitor 1 dihydrochloride is a type IIA Raf inhibitor that binds to the DFG-out conformation of Raf kinases, stabilizing an inactive state. Unlike ATP-competitive inhibitors (type I), it partially occupies the ATP-binding pocket via interactions with Phe595 and Gly596 of the DFG motif. This mechanism allows potent inhibition of B-RafWT (Ki = 1 nM), B-RafV600E (Ki = 1 nM), and C-Raf (Ki = 0.3 nM) . To confirm binding mode, use crystallography or competition assays with ATP analogs.

Q. How can researchers assess the selectivity of B-Raf inhibitor 1 dihydrochloride across Raf isoforms and off-target kinases?

Answer:

  • Biochemical assays : Compare inhibitor potency (Ki/IC50) against purified Raf isoforms (B-RafWT, B-RafV600E, C-Raf) using kinase activity assays (e.g., ADP-Glo™) .
  • Selectivity profiling : Use broad-panel kinase screens (≥400 kinases) at 1 μM to identify off-targets. For example, RAF709 (a related inhibitor) shows >99% on-target binding to BRAF/BRAFV600E/CRAF but off-targets DDR1/DDR2 .
  • Cellular assays : Test inhibition of p-ERK in cell lines with varying Raf mutations (e.g., A375 for B-RafV600E vs. wild-type lines) .

Q. Which cell lines and assays are recommended for evaluating the cellular efficacy of B-Raf inhibitor 1 dihydrochloride?

Answer:

  • A375 melanoma cells : High sensitivity (IC50 = 0.31 μM for proliferation; 2 nM for p-ERK inhibition) due to B-RafV600E mutation .
  • HCT-116 colorectal carcinoma : Moderate sensitivity (IC50 = 0.72 μM) for assessing wild-type B-Raf effects .
  • Assay methodology : Use MTT/WST-1 for proliferation and Western blot/ELISA for p-ERK quantification. Include dose-response curves (0.1–10 μM) to account for paradoxical activation in wild-type cells .

Advanced Research Questions

Q. How can researchers address paradoxical activation of the MAPK pathway in wild-type B-Raf cell lines?

Answer: Paradoxical activation occurs due to Raf dimerization (e.g., B-Raf/C-Raf). Mitigate this by:

  • Combination therapy : Co-administer MEK inhibitors (e.g., trametinib) to block downstream ERK activation .
  • Dimer disruption : Use structural biology (cryo-EM) to design inhibitors targeting dimer interfaces .
  • Experimental controls : Include C-Raf knockdown models to isolate B-Raf-specific effects .

Q. What experimental strategies are effective for studying resistance mechanisms to B-Raf inhibitor 1 dihydrochloride?

Answer:

  • Chronic exposure models : Treat cells with sublethal doses (0.1–1 μM) over 6–8 weeks; profile emerging clones via whole-exome sequencing .
  • CRISPR screens : Identify synthetic lethal partners (e.g., ERK, mTOR) to overcome resistance .
  • Pharmacodynamic monitoring : Track p-ERK rebound and alternative pathway activation (e.g., PI3K/AKT) .

Q. How should researchers design experiments to evaluate synergy with other pathway inhibitors (e.g., MEK, ERK)?

Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1). Test ratios spanning IC50 values (e.g., 1:1 to 1:10 B-Raf:MEK inhibitor) .
  • Time-staggered dosing : Pre-treat with B-Raf inhibitor for 24 hours before adding MEK/ERK inhibitors to mimic clinical regimens .
  • In vivo validation : Use PDX models with longitudinal tumor sampling for pathway analysis .

Q. What are the key challenges in comparing inhibitor potency across studies, and how can they be resolved?

Answer:

  • Assay variability : Standardize conditions (e.g., ATP concentration, incubation time) when comparing Ki/IC50 values. For example, B-Raf inhibitor 1 shows IC50 = 0.31 μM in A375 cells, while RAF709 has IC50 = 1 nM for BRAFV600E .
  • Cellular context : Account for mutation status (e.g., B-RafWT vs. V600E) and dimerization partners (C-Raf vs. A-Raf) .
  • Data normalization : Report inhibition relative to a common control (e.g., staurosporine) and use normalized fold-change for cross-study comparisons .

Methodological Considerations

  • Kinase inhibition assays : Use TR-FRET or mobility shift assays for high-throughput screening .
  • In vivo dosing : For murine models, calculate doses based on pharmacokinetic data (e.g., Cmax and AUC from plasma assays) .
  • Data contradiction analysis : Reconcile discrepancies (e.g., varying IC50s) by repeating assays in standardized conditions and validating with orthogonal methods (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.